2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide
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Overview
Description
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C16H14BrNO4. This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide group bonded to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxyphenol.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid to produce 5-bromo-4-formyl-2-methoxyphenol.
Etherification: The formylated compound is reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(5-carboxy-4-formyl-2-methoxyphenoxy)-N-phenylacetamide.
Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-phenylacetamide.
Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)-N-phenylacetamide.
Scientific Research Applications
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)methylbenzonitrile
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide
Uniqueness
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a formyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURQKYJHGGRHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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